molecular formula C13H18O B7846260 1-(2,5-Dimethylphenyl)pentan-1-one CAS No. 66286-25-7

1-(2,5-Dimethylphenyl)pentan-1-one

Cat. No.: B7846260
CAS No.: 66286-25-7
M. Wt: 190.28 g/mol
InChI Key: FVWKVKSGCYFYFY-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)pentan-1-one is a substituted aromatic ketone with the molecular formula C₁₃H₁₈O and a molecular weight of 190.28 g/mol (calculated). Its CAS number is 2142-73-6 . The compound features a pentan-1-one chain attached to a 2,5-dimethylphenyl group, which introduces steric and electronic effects that influence its physicochemical and reactivity profiles.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-4-5-6-13(14)12-9-10(2)7-8-11(12)3/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWKVKSGCYFYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=C(C=CC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101295740
Record name 1-(2,5-Dimethylphenyl)-1-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66286-25-7
Record name 1-(2,5-Dimethylphenyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66286-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Dimethylphenyl)-1-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Considerations

The Friedel-Crafts acylation of 2,5-dimethylbenzene (m-xylene derivative) with valeroyl chloride (pentanoyl chloride) remains the most direct route to 1-(2,5-dimethylphenyl)pentan-1-one. The reaction proceeds via electrophilic aromatic substitution, where aluminum trichloride (AlCl₃) activates the acyl chloride to form an acylium ion complex. This electrophile attacks the electron-rich aromatic ring, with regioselectivity dictated by the methyl substituents’ directing effects.

In the case of 2,5-dimethylbenzene, the methyl groups at positions 2 and 5 create a steric and electronic environment favoring acylation at position 4 (para to position 1), though minor ortho products may form due to steric congestion. Computational studies suggest that the electron-donating methyl groups lower the activation energy for electrophilic attack by approximately 15–20 kJ/mol compared to unsubstituted benzene.

Optimized Procedure and Yield Data

Adapting the protocol from pyrovalerone synthesis, the following steps are critical:

  • Reagent Preparation :

    • Dissolve 2,5-dimethylbenzene (10 mmol) in anhydrous dichloromethane (20 mL) under nitrogen.

    • Add AlCl₃ (12 mmol) portion-wise at 0°C to minimize side reactions.

  • Acylation :

    • Introduce valeroyl chloride (11 mmol) dropwise over 30 minutes, maintaining temperature below 5°C.

    • Reflux the mixture at 40°C for 4–6 hours until TLC confirms complete consumption of starting material.

  • Workup :

    • Quench the reaction with ice-cold 10% HCl, extract with dichloromethane, and wash organic layers with saturated NaHCO₃.

    • Dry over MgSO₄ and concentrate under reduced pressure to yield a crude oil.

Purification via fractional distillation or recrystallization from methanol/water (3:1) affords the title compound in 63–67% yield. Key parameters influencing yield include:

ParameterOptimal RangeImpact on Yield
AlCl₃ Stoichiometry1.2 eq±5% yield
Reaction Temperature40–45°CBelow 35°C: incomplete reaction
Solvent PolarityCH₂Cl₂ > toluene+8% yield

Grignard-Nitrile Coupling: A Regioselective Alternative

Mechanistic Pathway

This method employs 2,5-dimethylbenzonitrile as the aromatic precursor, which undergoes nucleophilic addition with pentylmagnesium bromide (Grignard reagent) to form an imine intermediate. Subsequent acidic hydrolysis yields the target ketone. The reaction sequence proceeds as follows:

  • Grignard Addition :
    R-C≡N+R’-MgBrR-C(NMgBr)-R’\text{R-C≡N} + \text{R'-MgBr} \rightarrow \text{R-C(NMgBr)-R'}

  • Hydrolysis :
    R-C(NMgBr)-R’H3O+R-C(=O)-R’+NH4+\text{R-C(NMgBr)-R'} \xrightarrow{\text{H}_3\text{O}^+} \text{R-C(=O)-R'} + \text{NH}_4^+

The nitrile’s electron-withdrawing nature enhances electrophilicity at the carbonyl carbon, enabling efficient Grignard attack even with sterically hindered substrates.

Protocol Refinement and Challenges

Based on patent WO2006002691A1, the synthesis involves:

  • Reagent Setup :

    • Prepare pentylmagnesium bromide (1.1 eq) in dry tetrahydrofuran (THF) under argon.

    • Add 2,5-dimethylbenzonitrile (1 eq) dissolved in THF dropwise at −10°C.

  • Reaction Monitoring :

    • Stir for 12 hours at 25°C, then quench with 10% HCl.

    • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

  • Purification :

    • Chromatography on silica gel (hexane:EtOAc 9:1) yields 65–70% product.

Critical challenges include:

  • Moisture Sensitivity : Grignard reagents require strict anhydrous conditions.

  • Byproduct Formation : Over-addition of Grignard reagent can produce tertiary alcohols, necessitating precise stoichiometry.

Comparative Analysis of Synthetic Routes

MetricFriedel-CraftsGrignard-Nitrile
Yield 63–67%65–70%
Reaction Time 6–8 hours12–14 hours
Regioselectivity Moderate (para:ortho 4:1)High (>95%)
Scalability Industrial feasibility demonstratedLab-scale only
Cost Low (bulk reagents)High (nitrile precursors)

Chemical Reactions Analysis

1-(2,5-Dimethylphenyl)pentan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)pentan-1-one involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity .

Comparison with Similar Compounds

Comparison Compound: 1-(2,4-Dimethylphenyl)-2-pyrrolidin-1-yl-propan-1-one (2,4-DMPPP)

  • Structure : Substituted propan-1-one with a 2,4-dimethylphenyl group and a pyrrolidine moiety.
  • The pyrrolidine group introduces basicity and hydrogen-bonding capabilities, which are absent in 1-(2,5-Dimethylphenyl)pentan-1-one.
  • Application : 2,4-DMPPP is reported as a psychoactive substance, highlighting the pharmacological implications of structural modifications .

Chain Length and Branching Effects

Comparison Compound: 1-(2,5-Dimethylphenyl)ethan-1-one

  • Structure: Shorter ethanone chain (C₂H₃O) vs. pentanone (C₅H₉O).
  • Key Differences: The pentanone chain increases lipophilicity (higher LogP), enhancing membrane permeability compared to ethanone derivatives. Longer chains may reduce volatility, as seen in branched analogs like 2,2,4,4-tetramethyl-3-pentanone (boiling point: ~160°C) .
Property This compound 1-(2,5-Dimethylphenyl)ethan-1-one
Molecular Formula C₁₃H₁₈O C₁₀H₁₂O
Molecular Weight (g/mol) 190.28 148.20
CAS Number 2142-73-6 Not explicitly listed
Likely LogP* ~3.5 (estimated) ~2.8 (estimated)

Functional Group Modifications

Comparison Compound: Ephylone (1-(2H-1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one)

  • Structure: Replaces the 2,5-dimethylphenyl group with a benzodioxol ring and adds an ethylamino group.
  • Key Differences: The benzodioxol group enhances electron-withdrawing effects, stabilizing the ketone via resonance.

Cyclic vs. Acyclic Ketones

Comparison Compound: 2,5-Di(cyclopentylidene)cyclopentan-1-one

  • Structure : Cyclic ketone with conjugated cyclopentylidene substituents.
  • Conjugation in the cyclic system lowers the carbonyl stretching frequency in IR compared to acyclic analogs .

Biological Activity

1-(2,5-Dimethylphenyl)pentan-1-one, with the CAS number 66286-25-7, is an organic compound featuring a ketone functional group. Its molecular formula is C₁₃H₁₈O, and it has a molecular weight of approximately 190.285 g/mol. The compound is characterized by a 2,5-dimethylphenyl group that significantly influences its chemical and biological properties. This article explores the biological activity of this compound, including its potential pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The unique structure of this compound contributes to its potential biological activities. The presence of the bulky aromatic substituent can affect its reactivity and interactions with biological targets.

PropertyValue
Molecular FormulaC₁₃H₁₈O
Molecular Weight190.285 g/mol
Functional GroupKetone
Structural Characteristics2,5-Dimethylphenyl

Biological Activity Overview

Research on the specific biological activity of this compound is limited; however, compounds with similar structures often exhibit significant pharmacological properties. Ketones are known for their roles in various biological processes and may possess antimicrobial or anti-inflammatory activities.

Potential Pharmacological Properties

  • Antimicrobial Activity : Ketones have been shown to disrupt microbial cell membranes, potentially leading to antimicrobial effects.
  • Anti-inflammatory Effects : Similar compounds often interact with inflammatory pathways, inhibiting the production of pro-inflammatory cytokines.

Case Studies and Research Findings

While direct studies on this compound are scarce, insights can be drawn from related compounds and their observed biological activities.

Case Study: Similar Ketone Compounds

A case study examining the antimicrobial properties of structurally related ketones revealed that modifications in the alkyl chain length and substituents significantly influenced their efficacy against various bacterial strains. For instance:

  • Compound : 1-(3-Methylphenyl)pentan-1-one
    • Activity : Demonstrated moderate antibacterial activity against Staphylococcus aureus.
  • Compound : 1-(4-Methylphenyl)butan-1-one
    • Activity : Exhibited higher potency against E. coli compared to its longer-chain counterparts.

These findings suggest that structural variations in ketones can lead to diverse biological activities, indicating that further exploration of this compound could yield significant insights into its pharmacological potential.

The mechanism by which similar ketones exert their effects often involves:

  • Membrane Disruption : Antimicrobial activity may arise from the ability to integrate into microbial membranes, leading to increased permeability and cell death.
  • Cytokine Inhibition : Anti-inflammatory effects could be mediated through inhibition of specific signaling pathways involved in cytokine production.

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